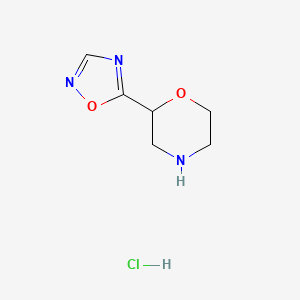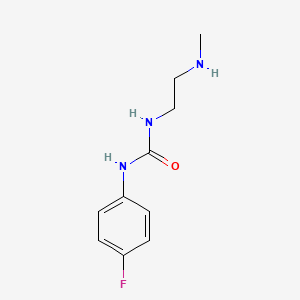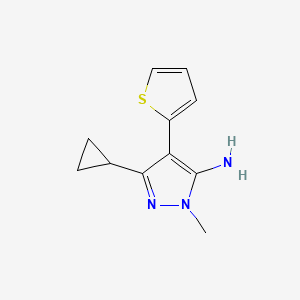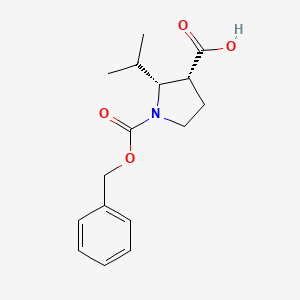
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxadiazole or morpholine rings.
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as human carbonic anhydrase isoforms, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
2-(1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-9-11-6;/h4-5,7H,1-3H2;1H |
InChI-Schlüssel |
RKQRZNWNIRIAHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=NC=NO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
